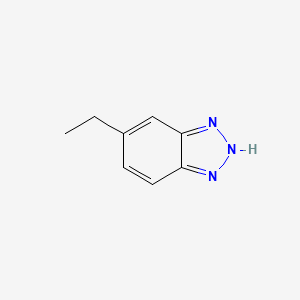

6-ethyl-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTWLIOPZJFEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 1h 1,2,3 Benzotriazole and Its Derivatives

Classical and Contemporary Approaches to the 1H-1,2,3-Benzotriazole Core

The formation of the fundamental 1H-1,2,3-benzotriazole ring system can be achieved through several established and emerging methodologies.

The most traditional and widely employed method for synthesizing the benzotriazole (B28993) core is the cyclocondensation of an appropriately substituted o-phenylenediamine. gsconlinepress.comgsconlinepress.comslideshare.net In the specific case of 6-ethyl-1H-1,2,3-benzotriazole, the synthesis commences with 4-ethyl-benzene-1,2-diamine. This precursor is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of an acid such as acetic acid. slideshare.netorgsyn.org The reaction proceeds through the diazotization of one of the amino groups, which is followed by a spontaneous intramolecular cyclization to form the stable triazole ring. gsconlinepress.comslideshare.net This direct, one-pot method is valued for its simplicity and generally provides good yields of the desired benzotriazole product. orgsyn.org Variations of this method, including the use of ultrasound irradiation, have been developed to improve reaction times and yields. researchgate.net

Once the benzotriazole core is formed, functionalization of the nitrogen atoms becomes a key synthetic step for creating derivatives. N-substituted benzotriazoles can exist as two distinct regioisomers: the 1-substituted (N1) and 2-substituted (N2) products. gsconlinepress.comias.ac.in Achieving control over which nitrogen atom is functionalized is a significant challenge in benzotriazole chemistry.

Recent research has focused on developing highly regioselective catalytic systems to direct alkylation. acs.orgacs.orgnih.gov Metalloporphyrin complexes have emerged as effective catalysts for this purpose. For instance, specific iridium(III) porphyrin catalysts have demonstrated excellent selectivity for the N2 position, promoting N2-alkylation of benzotriazoles with α-diazoacetates in high yields (up to 97%) and selectivities (N2/N1 ratio of 99:1). acs.org Conversely, iron(III) pyridine-substituted porphyrins can accelerate N1-alkylation, showcasing how catalyst design can precisely control the reaction's outcome. acs.orgacs.orgnih.gov Rhodium-catalyzed reactions with diazo compounds have also been developed, providing a novel pathway for highly selective N2-alkylation. nih.govresearchgate.net

Acylation of 1H-benzotriazole is another important transformation. N-acylbenzotriazoles can be prepared by reacting the parent benzotriazole with carboxylic acids under various conditions. One convenient method involves using trichloroisocyanuric acid and triphenylphosphine. organic-chemistry.org

| Catalyst System | Reactant | Primary Product | Selectivity | Reference |

|---|---|---|---|---|

| Ir(III) pentafluorophenyl-substituted porphyrin | α-diazoacetate | N2-alkylated benzotriazole | Excellent (up to 99:1 N2/N1) | acs.org |

| Fe(III) pyridine-substituted porphyrin | α-diazoacetate | N1-alkylated benzotriazole | Favors N1 | acs.orgacs.orgnih.gov |

| Rhodium(II) acetate | Diazo compound/enynone | N2-alkylated benzotriazole | Excellent N2 selectivity | nih.govresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient and atom-economical approach in modern organic synthesis. mdpi.com While specific MCRs for 6-ethyl-1H-1,2,3-benzotriazole are not extensively documented, the principles can be applied to the synthesis of the core structure. For example, a metal-free, three-component reaction involving phosphonium (B103445) salts, aldehydes, and sodium azide (B81097) has been developed for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Adapting such strategies to incorporate a benzyne (B1209423) intermediate, generated in situ, could provide a convergent and flexible route to substituted benzotriazoles.

Advanced Catalytic Systems in the Synthesis of 6-Ethyl-1H-1,2,3-benzotriazole Analogues

The use of transition metals as catalysts has revolutionized the synthesis of complex heterocyclic compounds, including benzotriazole analogues. These methods often provide access to structures that are difficult to obtain through classical means.

Palladium catalysis is a powerful tool for constructing C-N bonds. A notable strategy for the regioselective synthesis of benzotriazoles involves a palladium-catalyzed sequence starting from aryltriazenes. organic-chemistry.org This method proceeds via a 1,7-palladium migration and C-H activation, followed by an intramolecular amination and dealkylation sequence. organic-chemistry.org This process allows for the formation of 1-aryl-1H-benzotriazoles with high regioselectivity and in excellent yields, offering a sophisticated alternative to traditional cyclization methods. organic-chemistry.orgorganic-chemistry.org Benzotriazole and its derivatives have also been successfully employed as ligands in various metal-catalyzed coupling reactions, highlighting their versatility in synthetic chemistry. rsc.org

Copper-catalyzed reactions are central to modern triazole synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. soton.ac.ukacs.orgsioc-journal.cn This reaction can be used to synthesize benzotriazole derivatives by coupling a benzotriazole-containing alkyne with an organic azide, or vice versa, to create complex conjugates. ias.ac.in

Furthermore, copper catalysis can be employed in the direct formation of the benzotriazole ring itself. A copper-promoted one-pot Sandmeyer-type reaction has been developed for this purpose. organic-chemistry.org Another powerful approach is the [3+2] cycloaddition of azides to benzynes, which can be generated in situ from precursors like o-dihaloarenes. organic-chemistry.org This method provides a rapid and mild entry to a wide variety of substituted benzotriazoles.

| Reaction Type | Catalyst/Reagents | Key Transformation | Application | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, CuSO₄/reducing agent) | Alkyne + Azide → 1,4-disubstituted 1,2,3-triazole | Synthesis of benzotriazole-triazole conjugates | soton.ac.ukias.ac.in |

| [3+2] Cycloaddition | Copper catalyst | Benzyne + Azide → Benzotriazole | Direct formation of the benzotriazole core | organic-chemistry.org |

| Glaser Coupling | CuI / 1H-benzotriazole (as ligand) | Terminal Alkyne + Terminal Alkyne → 1,3-diyne | Demonstrates benzotriazole as an effective ligand | acs.org |

Green Chemistry Principles in 6-Ethyl-1H-1,2,3-benzotriazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis of 6-ethyl-1H-1,2,3-benzotriazole focuses on minimizing environmental impact through methods such as solvent-free reactions and microwave-assisted synthesis.

Solvent-free reactions represent a significant advancement in green chemistry, offering benefits such as reduced pollution, lower costs, and simplified processing. One common approach for the synthesis of N-alkylated benzotriazoles, which can be analogous to the synthesis of derivatives of 6-ethyl-1H-1,2,3-benzotriazole, is the N-alkylation of benzotriazole under solvent-free conditions.

An efficient and simple solvent-free method for the regioselective N-alkylation of benzotriazole involves the use of silica (B1680970) gel (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions. mdpi.com This method has been shown to produce 1-alkyl benzotriazoles with moderate to high yields and in short reaction times. gsconlinepress.com The reaction typically involves grinding the reactants together and heating the mixture.

Table 1: Comparison of Solvent-Free vs. Solvent-Based Microwave-Assisted Synthesis of N-alkyl Benzotriazole Derivatives researchgate.net

| Compound | R Group | Reaction Time (s) (With Solvent) | Reaction Time (s) (Without Solvent) | Yield (%) (With Solvent) | Yield (%) (Without Solvent) |

| 2a | 4'-methyl-biphenyl-2-carbonitrile | 40 | 30 | 88 | 97 |

| 2b | 4'-methyl-biphenyl-2-carbonitrile | 40 | 20 | 86 | 94 |

| 2c | Substituted benzyl (B1604629) halide | 50 | 30 | 85 | 90 |

| 2d | Substituted benzyl halide | 50 | 30 | 86 | 94 |

| 2e | Substituted benzyl halide | 40 | 20 | 88 | 95 |

This table illustrates the advantages of solvent-free conditions in the microwave-assisted synthesis of various N-alkyl benzotriazole derivatives, showing reduced reaction times and increased yields.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.gov This technique is applicable to the synthesis of various benzotriazole derivatives. Microwave irradiation directly heats the reactants and solvent, leading to rapid and uniform heating that can drive chemical reactions more efficiently. nih.gov

Studies comparing conventional and microwave-assisted synthesis of benzotriazole derivatives have consistently demonstrated the superiority of the latter. For instance, the synthesis of various 5-substituted benzotriazole derivatives showed that microwave-assisted methods resulted in higher yields in significantly shorter reaction times (minutes versus hours for conventional heating). nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzotriazole Derivatives nih.gov

| Compound | Conventional Method Time | Microwave Method Time | Conventional Method Yield (%) | Microwave Method Yield (%) |

| 4a | 4 h | 4 min 30 s | 72 | 85 |

| 4b | 3 h 30 min | 3 min 20 s | 65 | 83 |

| 4c | 4 h | 3 min 45 s | 68 | 93 |

| 7a | 10 h | 11 min 20 s | 35 | 47 |

| 11a | 5 h 30 min | 3 min 10 s | 65 | 75 |

This interactive table highlights the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis compared to conventional heating for a range of benzotriazole derivatives.

The synthesis of N-alkylated benzotriazoles, analogous to derivatives of 6-ethyl-1H-1,2,3-benzotriazole, has been successfully achieved using microwave irradiation with or without a solvent. researchgate.netnih.gov The solvent-free microwave approach offers additional environmental benefits by eliminating the need for potentially hazardous solvents. researchgate.net

Photochemical Synthetic Routes to Benzotriazole Derivatives

Photochemical methods provide alternative synthetic pathways to benzotriazole derivatives, often proceeding through unique reactive intermediates that are not accessible via thermal routes. These reactions can lead to the formation of complex molecular architectures.

A characteristic photochemical reaction of 1-substituted-1H-benzotriazoles is the extrusion of molecular nitrogen (N2) upon irradiation, typically with UV light. This process generates a highly reactive 1,3-diradical intermediate. mdpi.com This diradical can then undergo various subsequent reactions, including intramolecular cyclization or intermolecular reactions with other species present in the reaction mixture.

For example, the photolysis of 1-alkenylbenzotriazoles leads to the formation of indole (B1671886) derivatives through a sequence of denitrogenation, radical rearrangement, and cyclization. nih.gov This methodology has been explored for the synthesis of skeletally diverse indole alkaloid scaffolds. nih.gov The irradiation of benzotriazoles in the presence of alkenes or alkynes can lead to intermolecular cycloaddition reactions, providing a route to indoles and dihydropyrrolo[3,4-b]indoles. mdpi.com

The reactive diradical intermediate generated from the photoinduced denitrogenation of benzotriazole derivatives can be trapped intramolecularly to form fused heterocyclic systems. The specific outcome of the photoreaction is highly dependent on the nature of the substituent on the benzotriazole ring.

For instance, the photolysis of 1-alkenylbenzotriazoles can be manipulated to construct different polycyclic skeletons associated with monoterpene indole alkaloids in a controllable manner. nih.gov By carefully designing the structure of the starting 1-alkenylbenzotriazole, the subsequent intramolecular reactions of the photogenerated diradical can be directed to yield specific fused heterocyclic products. This approach offers a powerful strategy for the synthesis of complex, natural product-like molecules. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 1h 1,2,3 Benzotriazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of the molecular structure of 6-ethyl-1H-1,2,3-benzotriazole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ethyl Group and Aromatic Proton Analysis

¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. In the case of 6-ethyl-1H-1,2,3-benzotriazole derivatives, the ¹H NMR spectrum exhibits characteristic signals for the ethyl group and the aromatic protons on the benzotriazole (B28993) ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern arising from spin-spin coupling with the adjacent group. The exact chemical shifts of these signals can be influenced by the solvent and the presence of other substituents on the benzotriazole ring. For instance, in a study of 1-substituted benzotriazole arylhydrazones, the ethyl ester group showed a triplet at 1.40 ppm and a quartet at 4.41 ppm in CDCl₃. mdpi.com

The aromatic protons of the benzotriazole core appear as a set of signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring determines the multiplicity and coupling constants of these protons. For example, in unsubstituted 1H-benzotriazole, the aromatic protons appear as two multiplets. chemicalbook.com For a 1,2,4-trisubstituted benzene ring, which would be analogous to a 6-substituted benzotriazole, a set of three distinct aromatic proton signals would be expected. The signal for the proton at position 4 is often found at the lowest field due to the deshielding effect of the adjacent nitrogen atom of the triazole ring. jraic.com

Table 1: Representative ¹H NMR Data for Benzotriazole Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached atoms).

For 6-ethyl-1H-1,2,3-benzotriazole, the ¹³C NMR spectrum would show signals for the two carbons of the ethyl group and the six carbons of the benzotriazole ring. The methyl carbon of the ethyl group typically resonates at a higher field (lower ppm) compared to the methylene carbon. The aromatic carbons of the benzotriazole ring appear in the downfield region. The chemical shifts of these carbons are sensitive to the position of substitution. researchgate.net For instance, in 1-acetyl-1H-benzotriazole, the aromatic carbons appear at δ 113.4, 119.1, 125.1, 129.4, 130.0, and 145.3 ppm in CDCl₃. jcchems.com

Table 2: Representative ¹³C NMR Data for Benzotriazole Derivatives

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For 6-ethyl-1H-1,2,3-benzotriazole, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal corresponding to each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). wgtn.ac.nz This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For example, HMBC can be used to confirm the position of the ethyl group on the benzotriazole ring by observing correlations from the methylene protons of the ethyl group to the aromatic carbons of the ring. In a study of 2-acetyl-3-dimethylaminoindole, HMBC correlations were crucial for assigning the complex aromatic signals. arkat-usa.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The fragmentation of benzotriazoles upon electron impact typically involves the loss of a nitrogen molecule (N₂). researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that is particularly useful for determining the accurate molecular weight of a compound, often with a precision of a few parts per million (ppm). rsc.org This high accuracy allows for the determination of the elemental composition of the molecule. HRESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. nih.gov This technique has been used to confirm the molecular formula of various benzotriazole derivatives. jcchems.com

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions. The fragmentation of benzotriazole derivatives under EI-MS often begins with the loss of N₂, a characteristic feature of this class of compounds. researchgate.netnist.gov The analysis of these fragmentation patterns can provide valuable structural information.

Table 3: Mass Spectrometry Data for Benzotriazole Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the characteristic functional groups present in benzotriazole derivatives. The vibrational frequencies observed in the IR spectrum correspond to specific bond vibrations within the molecule.

In 1,2,3-benzotriazole derivatives, the N-H stretching frequency is typically observed in the range of 3300-3500 cm⁻¹. For the parent 1,2,3-benzotriazole, this band appears at approximately 3462 cm⁻¹. The presence of an ethyl group at the 6-position, as in 6-ethyl-1H-1,2,3-benzotriazole, is expected to show characteristic C-H stretching vibrations for the aliphatic ethyl group. These typically appear in the region of 2850-2960 cm⁻¹ for asymmetric and symmetric stretching of CH₃ and CH₂ groups.

The aromatic C-H stretching vibrations of the benzene ring are generally found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring and the C=N and N=N stretching of the triazole ring contribute to a series of bands in the 1400-1600 cm⁻¹ region. For instance, in some benzotriazole derivatives, strong bands around 1498 cm⁻¹ are characteristic of the triazole ring. researchgate.net Other studies report C=N stretching vibrations at approximately 1600 cm⁻¹. iucr.org

The specific frequencies can be influenced by the substituent on the benzotriazole core and by intermolecular interactions in the solid state. researchgate.netresearchgate.net

Table 1: Characteristic IR Absorption Frequencies for Benzotriazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| N-H | Stretching | 3300-3500 | researchgate.net |

| Aromatic C-H | Stretching | >3000 | rasayanjournal.co.in |

| Aliphatic C-H (ethyl) | Stretching | 2850-2960 | rasayanjournal.co.in |

| C=C (aromatic) | Stretching | 1450-1600 | rasayanjournal.co.in |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction Studies of 6-Ethyl-1H-1,2,3-benzotriazole Derivatives

Single crystal X-ray diffraction studies on derivatives of benzotriazole reveal detailed molecular geometries. For instance, studies on related benzotriazole structures show that the benzotriazole ring system is nearly planar. asianpubs.org The substituent at the 6-position, the ethyl group, will have its own conformational flexibility. The crystal structures of various benzotriazole derivatives have been determined, confirming their molecular connectivity and stereochemistry. mdpi.comrsc.orgbeilstein-journals.org In some derivatives, the angle between the benzene and benzotriazole rings can be nearly perpendicular due to steric hindrance between aromatic rings. rsc.org The crystal system and space group are fundamental parameters obtained from these studies; for example, some benzotriazole derivatives crystallize in the monoclinic system with space group P2₁/c or the triclinic system with space group Pī. asianpubs.orgacs.orgmdpi.com

Analysis of Intermolecular Interactions (e.g., C-H···N, C-H···O, π–π stacking) in Crystal Packing

The way molecules are arranged in a crystal is governed by a variety of intermolecular interactions. In 6-ethyl-1H-1,2,3-benzotriazole derivatives, these interactions are crucial for stabilizing the crystal lattice.

C-H···N Hydrogen Bonds: These are common interactions where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with a nitrogen atom of the triazole ring of a neighboring molecule. Distances for such bonds have been reported to be around 2.518 Å. chemrxiv.org

π–π Stacking: The aromatic benzene and triazole rings can interact with each other through π–π stacking. These interactions can be face-to-face or offset. The distances between the centroids of the interacting rings are typically in the range of 3.6 to 3.9 Å. acs.orgchemrxiv.orgrsc.orgresearchgate.net For example, π-π stacking interactions with intercentroid distances of approximately 3.91 Å have been observed. acs.org

C-H···π Interactions: A hydrogen atom from an ethyl group or the benzene ring can interact with the π-electron cloud of an adjacent aromatic ring. These interactions have been observed with distances between 2.602 Å and 2.751 Å. chemrxiv.org

Other Interactions: In derivatives containing other functional groups, C-H···O hydrogen bonds can also play a significant role in the crystal packing. asianpubs.orgresearchgate.net

These weak interactions collectively create a three-dimensional supramolecular architecture. asianpubs.orgacs.org

Electronic Spectroscopy (UV/Vis) for Delocalization and Electronic Transitions

UV/Vis spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between different energy levels. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For benzotriazole derivatives, the UV/Vis spectra typically show absorption maxima in the UV region, which can be attributed to π→π* transitions within the delocalized aromatic system. arkat-usa.org The parent 1,2,3-benzotriazole shows absorption maxima that can be influenced by the solvent. researchgate.net The presence of an ethyl group on the benzene ring is a weak auxochrome and is expected to cause a small red shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzotriazole.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can be correlated with the UV/Vis absorption. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. nih.gov In some benzotriazole derivatives, the HOMO is localized on the triazole ring, while the LUMO is on the benzene ring, indicating a charge transfer character for the electronic transition. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to interpret the electronic transitions observed in the UV/Vis spectra. pku.edu.cnacs.org

Table 2: UV/Vis Absorption Data for Benzotriazole Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition (Probable) | References |

|---|---|---|---|---|

| 1-Alkenyl-substituted-1,2,3-benzotriazoles | Acetonitrile | 248-296 | π→π* | arkat-usa.org |

| 1-(5-Phenyl-1H-pyrazol-4-yl)-1H-benzotriazole | Chloroform | 248 | π→π* | arkat-usa.org |

Computational Chemistry and Theoretical Investigations of 6 Ethyl 1h 1,2,3 Benzotriazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for derivatives of benzotriazole (B28993) have been employed to determine various molecular descriptors. researchgate.netrsc.org These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, DFT has been used to study the electron distribution in benzotriazole anion radicals, revealing how alkyl substituents influence the geometry and spin distribution within the triazole ring. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netutm.my A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

In studies of benzotriazole derivatives, DFT methods like B3LYP are commonly used to calculate these FMO energies. researchgate.netresearchgate.net For example, in one study, the HOMO of a benzotriazole derivative was found to be located on the benzotriazole moiety, indicating this is the likely site for electrophilic attack. researchgate.net While specific values for 6-ethyl-1H-1,2,3-benzotriazole are not detailed in the available literature, the table below illustrates typical FMO data for related compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-(2-pyrrolecarbonyl)-benzotriazole (PBTA) | -6.73 | -1.83 | 4.90 |

| 1-(2-thienylcarbonyl)-benzotriazole (TBTA) | -6.91 | -2.02 | 4.89 |

Data adapted from a study on benzotriazole derivatives as aluminum corrosion inhibitors. The values serve as illustrative examples of data generated from DFT calculations. rsc.org

Computational methods can predict the most likely sites for chemical reactions on a molecule. For aromatic systems like 6-ethyl-1H-1,2,3-benzotriazole, this is particularly useful for predicting the outcome of electrophilic aromatic substitution. One effective method, known as RegioSQM, involves calculating the free energies of protonated isomers of the aromatic compound using a semi-empirical method like PM3. chemrxiv.org The carbon atom that, when protonated, results in the lowest free energy is identified as the most nucleophilic center and thus the most probable site of electrophilic attack. chemrxiv.org

For 6-ethyl-1H-1,2,3-benzotriazole, the electron-donating nature of the ethyl group at the 6-position would be expected to influence the electron density of the benzene (B151609) ring, thereby affecting the regioselectivity of such reactions. DFT calculations can also be used to generate electrostatic potential maps, which visually indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further aiding in the prediction of reaction sites.

N-unsubstituted benzotriazoles can exist in two tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. researchgate.net The relative stability of these tautomers can be influenced by the molecular environment (gas phase, solution, or solid state) and the nature of substituents on the benzene ring. mdpi.com

Quantum chemical calculations using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (e.g., B3LYP) are employed to determine the energies of these tautomers. researchgate.net Studies on substituted benzotriazoles have shown that while one tautomer may be more stable in the gas phase, the presence of a solvent or the crystal packing forces in the solid state can favor the other. mdpi.com For example, calculations on 5,6-dinitrobenzotriazole showed that the 2H tautomer is energetically more favorable in the gas phase, while the 1H tautomer is found in the solid state. mdpi.com The ethyl group at the 6-position of 6-ethyl-1H-1,2,3-benzotriazole would similarly be expected to influence the tautomeric equilibrium, a preference that can be precisely quantified through high-level computational analysis.

Molecular Dynamics Simulations for Conformational Studies in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 6-ethyl-1H-1,2,3-benzotriazole, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules. researchgate.netresearchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule behaves in a liquid environment.

MD simulations are particularly valuable for understanding how a molecule like 6-ethyl-1H-1,2,3-benzotriazole might act as a corrosion inhibitor. Simulations can model the interaction between the inhibitor molecule and a metal oxide surface in the presence of water, providing insights into the binding mechanism. researchgate.net Such studies can calculate important parameters like binding energy, which quantifies the strength of the interaction between the inhibitor and the surface. rsc.orgfigshare.com This information is critical for designing more effective corrosion inhibitors.

Adsorption Mechanism Modeling on Material Surfaces using Quantum Chemical Methods

Benzotriazole and its derivatives are widely known for their application as corrosion inhibitors, particularly for copper and its alloys. st-andrews.ac.uk Quantum chemical methods, especially DFT, are instrumental in elucidating the adsorption mechanism of these molecules on metal surfaces at an atomic level. ethz.chnih.gov

These computational models can determine the most stable adsorption geometry, whether the molecule lies parallel or perpendicular to the surface, and the nature of the chemical bonding. st-andrews.ac.ukethz.ch Calculations have shown that upon adsorption on a copper surface, benzotriazole deprotonates to form a benzotriazolate species. st-andrews.ac.ukethz.ch This species can form a protective layer through both physical and chemical adsorption, involving charge transfer between the molecule and the metal surface. figshare.com

For 6-ethyl-1H-1,2,3-benzotriazole, similar quantum chemical studies could be performed to understand how the ethyl substituent affects its adsorption properties. The substituent could influence the molecule's orientation, binding energy, and the electronic interactions with the metal surface, thereby altering its effectiveness as a corrosion inhibitor.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models rely on molecular descriptors, which are numerical values derived from the molecular structure.

Many of these descriptors can be calculated using computational chemistry methods. For a series of benzotriazole derivatives including 6-ethyl-1H-1,2,3-benzotriazole, quantum chemical calculations could provide a range of electronic and structural descriptors. These might include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken population analysis. researchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Chemical hardness, softness, and electronegativity. researchgate.netrsc.org

Once calculated, these descriptors can be used in statistical methods, such as multiple linear regression, to build a QSRR model that links them to an experimentally determined measure of reactivity (e.g., reaction rate constants or inhibition efficiency). Such models can then be used to predict the reactivity of new, unsynthesized benzotriazole derivatives, guiding the design of molecules with desired properties.

Reactivity and Reaction Mechanisms of 6 Ethyl 1h 1,2,3 Benzotriazole

Denitrogenative Transformations and Intermediate Formation

A significant aspect of benzotriazole (B28993) chemistry involves the extrusion of molecular nitrogen (N₂) from the triazole ring, a process known as denitrogenation. thieme-connect.combohrium.com This transformation can be initiated by heat, light, or transition metal catalysis and serves as a powerful method for generating reactive intermediates that can be trapped to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net

The loss of dinitrogen from 1-substituted benzotriazoles under photolytic or thermolytic conditions is a well-established method for generating biradical intermediates. arkat-usa.org The initial step involves the cleavage of the N-N bond, leading to the expulsion of a stable N₂ molecule. This process results in the formation of a highly reactive diradical species on the benzene (B151609) ring.

The subsequent fate of this biradical is dictated by the nature of the substituent at the N-1 position. Intramolecular cyclization is a common pathway, where the biradical attacks a suitable group on the substituent, leading to the formation of new heterocyclic rings. arkat-usa.org For instance, the photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles proceeds through the elimination of N₂ to form a biradical intermediate, which then cyclizes to yield indole (B1671886) derivatives. arkat-usa.org The reaction mechanism is believed to proceed through a singlet biradical, which can undergo efficient ring closure.

Visible-light-promoted denitrogenative transformations have also been developed, sometimes proceeding without a traditional external photocatalyst. acs.org In some cases, the reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between the benzotriazole and an amine. acs.org Another mechanism involves a single-electron transfer process from a photo-excited catalyst to the benzotriazole, generating a ring-opened radical anion intermediate. thieme-connect.com

Table 1: Examples of Denitrogenative Functionalization of Benzotriazoles

| Reaction Type | Catalyst/Conditions | Substrates | Products | Yield | Reference |

| Borylation | Visible light, Ir catalyst | Benzotriazoles, B₂pin₂ | ortho-Borylated N-arylbenzamides | Good to excellent | thieme-connect.com |

| Thiolation | Visible light, Ir catalyst | Benzotriazoles, Thiols | ortho-Thiolated N-arylbenzamides | Good to excellent | thieme-connect.com |

| Alkenylation | Pd catalysis | Benzotriazoles, Alkenes | ortho-Amino styrenes | Good to excellent | thieme-connect.com |

| Cyclization | Pd catalysis, Chiral ligand | Benzotriazoles, Allenes | Optically active 3-methyleneindolines | Excellent | thieme-connect.com |

| Phosphorylation | Visible light, Eosin Y | Benzotriazoles, P-nucleophiles | Aryl phosphonates | Good to excellent | bohrium.comresearchgate.net |

This table presents a summary of various denitrogenative reactions reported for the benzotriazole scaffold. The specific reactivity of the 6-ethyl derivative would be influenced by the electronic effects of the ethyl group.

The reactive intermediates generated from denitrogenation can also participate in ring contraction and expansion reactions. While ring contraction is less common for benzotriazoles themselves, the cleavage of the triazole ring is a key step in many transformations that lead to the formation of five-membered rings, such as indoles, as described above. arkat-usa.org

Ring expansion reactions, however, are a notable feature of benzotriazole chemistry. For example, palladium-catalyzed denitrogenative formal [2+2+2]-cycloadditions of benzotriazoles with internal alkynes can lead to the formation of highly substituted naphthalenes, representing a significant ring expansion from the initial benzotriazole structure. researchgate.net

Role as a Synthetic Auxiliary in Organic Synthesis

Benzotriazole and its derivatives are highly versatile synthetic auxiliaries in organic chemistry. lupinepublishers.comnih.govrsc.org They are inexpensive, stable, and can be readily introduced into a molecule and subsequently removed under specific conditions, making them ideal for facilitating a wide range of chemical transformations. nih.govrsc.org The benzotriazole moiety can act as both an electron-donating and an electron-attracting group, contributing to its broad applicability. lupinepublishers.comindexcopernicus.com

The benzotriazolyl anion is an excellent leaving group, a property that is widely exploited in nucleophilic substitution reactions. lupinepublishers.comindexcopernicus.comlupinepublishers.com N-substituted benzotriazoles can react with a variety of nucleophiles, wherein the benzotriazole unit is displaced. This methodology is used in acylation, aroylation, and other substitution reactions. lupinepublishers.com For example, N-acylbenzotriazoles are effective acylating agents for amines, alcohols, and other nucleophiles. ethernet.edu.et This reactivity is also central to the synthesis of various heterocyclic compounds. lupinepublishers.comindexcopernicus.com

The benzotriazole group can be easily introduced into various organic molecules. lupinepublishers.comnih.gov This "insertion" is typically achieved through reactions like N-alkylation or N-acylation of the benzotriazole ring. chemicalbook.com For instance, benzotriazole reacts with aldehydes in the presence of an alcohol to form stable N,O-acetals. wikipedia.org These derivatives can then be used in subsequent transformations to build more complex molecular architectures. lupinepublishers.comindexcopernicus.com This "benzotriazole methodology" has been successfully applied to the synthesis of a wide array of compounds, including various monocyclic and bicyclic heterocycles that are otherwise difficult to prepare. lupinepublishers.comindexcopernicus.com

Cycloaddition Reactions Involving the Triazole Ring System

The triazole ring within the benzotriazole structure can participate in cycloaddition reactions, although the aromaticity of the benzene ring makes it less reactive than simple triazoles. Nevertheless, several cycloaddition pathways have been developed, often involving the in situ generation of more reactive species.

A prominent example is the [3+2] cycloaddition of azides to benzynes, which provides a facile and general method for the synthesis of substituted benzotriazoles under mild conditions. nih.govorganic-chemistry.org In this reaction, the benzyne (B1209423), generated in situ, acts as the dipolarophile, reacting with the azide (B81097) to form the triazole ring of the benzotriazole product. nih.govorganic-chemistry.org

Furthermore, metal-free [5+1] cycloaddition-aromatization reactions between benzotriazoles and sulfur ylides have been reported for the synthesis of 1,2,4-benzotriazine (B1219565) derivatives. organic-chemistry.orgacs.org This reaction proceeds via cleavage of the N-N single bond in the benzotriazole ring. acs.org Palladium-catalyzed denitrogenative cycloadditions of benzotriazoles with alkynes have also been achieved, leading to diverse scaffolds like spiro bicycles and naphthalenes. researchgate.net Another key reaction is the [2π+2π] cycloaddition of in situ generated benzotriazolylketene with imines to stereoselectively synthesize β-lactams (azetidinones). thieme-connect.com

Table 2: Examples of Cycloaddition Reactions Involving Benzotriazoles

| Reaction Type | Reactants | Catalyst/Conditions | Products | Reference |

| [3+2] Cycloaddition | Azides, o-(trimethylsilyl)aryl triflates | CsF, acetonitrile | Substituted Benzotriazoles | nih.govorganic-chemistry.org |

| [5+1] Cycloaddition-Aromatization | Benzotriazoles, Sulfur Ylides | K₂CO₃, i-PrOH (metal-free) | 1,2,4-Benzotriazine derivatives | organic-chemistry.orgacs.org |

| [2+2+2] Cycloaddition | Benzotriazoles, Internal Alkynes | Palladium catalyst | Highly substituted Naphthalenes | researchgate.net |

| [2+2] Cycloaddition | Benzotriazolylacetic acid, Aromatic amines | Mukaiyama's reagent | trans-Azetidinones | thieme-connect.com |

This table summarizes key cycloaddition reactions involving the benzotriazole ring system. The specific outcomes for the 6-ethyl derivative would depend on the reaction conditions and the electronic influence of the ethyl substituent.

Electrophilic and Nucleophilic Reactions of the Benzene and Triazole Moieties

The dual nature of the 6-ethyl-1H-1,2,3-benzotriazole molecule allows for a diverse range of reactions. The benzene ring typically undergoes electrophilic substitution, while the triazole ring is susceptible to nucleophilic attack, particularly at its nitrogen atoms.

Electrophilic Reactions of the Benzene Moiety:

The benzene ring of 6-ethyl-1H-1,2,3-benzotriazole is activated towards electrophilic aromatic substitution by the electron-donating ethyl group. This alkyl group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.comsaskoer.ca The triazole ring, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack. However, the activating effect of the ethyl group can still facilitate reactions under appropriate conditions.

The directing effect of the substituents is crucial in determining the position of substitution. The ethyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (C5) and opposite (C7) to it. Conversely, the triazole moiety is a meta-director. The interplay of these directing effects will determine the final substitution pattern. Generally, in electrophilic aromatic substitution on substituted benzenes, the activating group's directing effect is dominant. masterorganicchemistry.comlibretexts.org Therefore, electrophilic substitution on 6-ethyl-1H-1,2,3-benzotriazole is expected to occur primarily at the C5 and C7 positions.

Nucleophilic Reactions of the Triazole Moiety:

The triazole ring of 6-ethyl-1H-1,2,3-benzotriazole contains nitrogen atoms with lone pairs of electrons, making them nucleophilic centers. The most common nucleophilic reaction involving the triazole ring is N-alkylation. gsconlinepress.comresearchgate.net This reaction typically occurs in the presence of a base, which deprotonates the N-H bond of the triazole ring to form a benzotriazolide anion. This anion then acts as a nucleophile, attacking an alkylating agent.

The triazole ring can also participate in other nucleophilic reactions. For instance, the benzotriazolyl group can act as a good leaving group in nucleophilic substitution reactions of N-substituted benzotriazoles. nih.govpsu.edu This property is exploited in various synthetic methodologies where the benzotriazole moiety is introduced and later displaced by another nucleophile.

Furthermore, the triazole ring can be involved in ring-opening reactions under certain conditions, such as in the presence of specific catalysts or upon photolysis, leading to the formation of various other heterocyclic systems. sci-hub.seresearchgate.net

Coordination Chemistry of 6 Ethyl 1h 1,2,3 Benzotriazole As a Ligand

Synthesis and Characterization of Metal-6-Ethyl-1H-1,2,3-benzotriazole Complexes

The synthesis of metal complexes involving 6-ethyl-1H-1,2,3-benzotriazole typically proceeds through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. For instance, the reaction of 1-[(2-ethyl-1H-imidazol-1-yl)methyl]-1H-benzotriazole with cadmium iodide at room temperature in methanol (B129727) yields a dinuclear cadmium(II) complex. iucr.org Similarly, palladium(II) complexes have been synthesized from benzotriazole (B28993) derivatives and a palladium precursor in THF at reflux. utp.edu.co

Coordination Modes and Geometry in Metal Complexes

6-Ethyl-1H-1,2,3-benzotriazole, like other benzotriazole derivatives, can coordinate to metal ions in several ways due to the presence of multiple nitrogen donor atoms in the triazole ring. unibo.it The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Common coordination modes observed for benzotriazole-based ligands include monodentate, bidentate, and bridging coordination. unibo.itnih.gov In monodentate coordination, the ligand binds to the metal center through one of the nitrogen atoms of the triazole ring. Bidentate coordination involves two nitrogen atoms from the ligand binding to the same metal center, forming a chelate ring. Bridging coordination is also common, where the ligand links two or more metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. iucr.org For example, a dinuclear cadmium(II) complex has been reported where two 1-[(2-ethyl-1H-imidazol-1-yl)methyl]-1H-benzotriazole ligands bridge two cadmium atoms. iucr.org

The coordination geometry around the metal center is determined by the number of coordinated ligands and their spatial arrangement. Common geometries observed in metal complexes with benzotriazole-based ligands include tetrahedral, square planar, and octahedral. For instance, a cadmium(II) complex with a distorted tetrahedral coordination environment has been characterized, where the cadmium atom is coordinated to two nitrogen atoms from two different benzotriazole-containing ligands and two iodide ions. iucr.org

Spectroscopic Investigations of Ligand-Metal Interactions

Spectroscopic techniques are powerful tools for investigating the interactions between 6-ethyl-1H-1,2,3-benzotriazole and metal ions upon complexation. uni-augsburg.debohrium.com

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon coordination provide valuable insights. The stretching vibrations of the C=N and N=N bonds within the triazole ring are particularly sensitive to coordination. A shift in the positions of these bands to higher or lower frequencies in the complex compared to the free ligand indicates the involvement of the triazole nitrogen atoms in bonding with the metal. For instance, in a rhodium(I) complex with an N-acyl-benzotriazole ligand, a new band observed in the IR spectrum was attributed to the Rh-N stretching vibration, confirming coordination through a nitrogen atom of the triazole moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the structure of the complexes in solution. Chemical shift changes of the protons and carbons of the benzotriazole ring upon complexation can provide information about the coordination site. For example, in palladium benzotriazole complexes, the 1H NMR signals of the benzotriazole rings show characteristic shifts and coupling patterns that help to elucidate the structure. utp.edu.co

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the complexes. The appearance of new absorption bands or shifts in the existing bands of the ligand upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing information about the electronic interaction between the ligand and the metal. nih.gov

Stability and Reactivity of Coordination Compounds

The reactivity of these coordination compounds is also a subject of interest. For instance, the metal-triazolate connections in some coordination frameworks have been shown to have high chemical stability compared to metal-carboxylate connections. researchgate.net The reactivity of copper(II)-benzotriazole coordination compounds has been investigated in the context of click chemistry, demonstrating their ability to act as catalysts. soton.ac.uk The reactivity can be influenced by the coordination environment of the metal ion and the nature of the substituents on the benzotriazole ligand.

Catalytic Applications of 6-Ethyl-1H-1,2,3-benzotriazole-Metal Complexes

Metal complexes derived from benzotriazole ligands, including those with ethyl substituents, have shown promise in various catalytic applications. The presence of the benzotriazole moiety can influence the catalytic activity and selectivity of the metal center.

One significant area of application is in coupling reactions. Palladium complexes of benzotriazole derivatives have been investigated as catalysts for C-C coupling reactions such as the Mizoroki-Heck reaction. utp.edu.co While some of these complexes showed catalytic activity, their turnover numbers were reported to be lower than some other similar complexes found in the literature. utp.edu.co

Zirconium complexes with benzotriazole phenolate (B1203915) ligands have been shown to be versatile catalysts for the copolymerization of carbon dioxide with cyclohexene (B86901) oxide and for the ring-opening polymerization of lactide. bohrium.com The catalytic efficiency of these complexes is influenced by the steric bulk of the ligands. bohrium.com

Applications of 6 Ethyl 1h 1,2,3 Benzotriazole in Advanced Materials and Industrial Processes Non Biological

Corrosion Inhibition Studies

Benzotriazole (B28993) and its derivatives are well-established as highly effective corrosion inhibitors, particularly for copper and its alloys, though they also find application in protecting steel and other metals. The inhibitive action of 6-ethyl-1H-1,2,3-benzotriazole is rooted in its molecular structure, which facilitates the formation of a protective barrier on the metal surface. The presence of the triazole ring, with its lone pair electrons on the nitrogen atoms, and the π-electrons of the benzene (B151609) ring are crucial for this function. The ethyl group at the 6-position, being an electron-donating group, can increase the electron density of the aromatic system, potentially enhancing its interaction with the metal surface and improving inhibition efficiency compared to unsubstituted benzotriazole.

The effectiveness of 6-ethyl-1H-1,2,3-benzotriazole as a corrosion inhibitor is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide insight into the kinetics of the corrosion process and the protective properties of the inhibitor film.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From these plots, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. A lower icorr value in the presence of the inhibitor indicates a reduction in the corrosion rate. The inhibition efficiency (IE%) is a critical metric calculated from these values:

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Benzotriazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. nih.gov This is observed by a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor film and the metal/solution interface. It measures the impedance of the system over a range of frequencies. In the resulting Nyquist plot, a larger semicircle diameter indicates a higher charge transfer resistance (Rct), which corresponds to a slower corrosion rate and better protection. The inhibition efficiency can also be calculated from Rct values. The double-layer capacitance (Cdl) often decreases in the presence of the inhibitor, which is attributed to the displacement of water molecules by the adsorbing organic inhibitor molecules.

The following table presents illustrative data from electrochemical studies on a metal surface (e.g., copper) in a corrosive medium with and without a substituted benzotriazole inhibitor like 6-ethyl-1H-1,2,3-benzotriazole.

Table 1: Illustrative Electrochemical Data for a Substituted Benzotriazole Inhibitor

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE (%) |

|---|---|---|---|---|

| Blank (0 mM) | -250 | 15.0 | 1,800 | - |

| 1 mM | -235 | 2.1 | 13,500 | 86.0 |

| 5 mM | -220 | 0.9 | 30,100 | 94.0 |

The protective action of 6-ethyl-1H-1,2,3-benzotriazole is contingent upon its adsorption onto the metal surface, forming a stable, thin film that acts as a physical barrier to corrosive species. jetir.org This process involves a combination of physical and chemical adsorption mechanisms. mdpi.com

Chemisorption: This is the dominant mechanism and involves the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the vacant d-orbitals of the metal atoms on the surface. nih.gov In the case of copper, this leads to the formation of a stable, polymeric Cu(I)-benzotriazolate complex. researchgate.net The π-electrons of the benzene ring can also interact with the metal surface. The electron-donating nature of the 6-ethyl group can enhance the electron density on the benzotriazole moiety, strengthening this chemical bond.

Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the metal surface. mdpi.com

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer on the metal surface. researchgate.net The mechanism of film formation is coverage-dependent. At low concentrations, molecules may lie flat on the surface. As the concentration increases, a more densely packed and ordered film is formed, with the molecules often adopting a more vertical orientation to maximize surface coverage. st-andrews.ac.uk This self-assembled monolayer effectively blocks active corrosion sites and prevents the ingress of corrosive ions like chloride and sulfate. researchgate.netst-andrews.ac.uk

Various surface-sensitive analytical techniques are employed to characterize the morphology, composition, and structure of the protective film formed by 6-ethyl-1H-1,2,3-benzotriazole.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the surface layer. For benzotriazole on copper, XPS can confirm the presence of nitrogen and carbon from the inhibitor and identify the oxidation state of copper, typically revealing the formation of a Cu(I)-inhibitor complex. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. By comparing images of uninhibited and inhibited surfaces after exposure to a corrosive environment, the protective effect of the inhibitor can be visualized. Inhibited surfaces typically show a much smoother morphology with significantly less pitting and general corrosion.

Scanning Tunneling Microscopy (STM): STM offers molecular-level resolution, allowing for the direct visualization of how inhibitor molecules arrange themselves on the metal surface. Studies on benzotriazole have revealed the formation of ordered, chain-like structures and densely packed monolayers. st-andrews.ac.uk

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in its reflection-absorption mode (RAIRS), can identify the functional groups present on the surface and provide information about the bonding between the inhibitor and the metal.

These techniques collectively confirm that 6-ethyl-1H-1,2,3-benzotriazole, like other benzotriazole derivatives, forms a robust, well-adhered protective film on metal surfaces, which is the basis of its corrosion inhibition capability. researchgate.net

Polymer Chemistry and Polymer Functionalization

The versatile chemical structure of 6-ethyl-1H-1,2,3-benzotriazole allows for its integration into polymeric systems to impart specific functionalities. It can be incorporated either as a pendant group attached to a polymer backbone or used as an additive, for instance, to enhance the material's resistance to ultraviolet (UV) degradation.

Covalently bonding the 6-ethyl-1H-1,2,3-benzotriazole moiety as a pendant group onto a polymer chain is an effective strategy to create functional materials with durable, non-leaching properties. This is particularly valuable for applications like anti-corrosion coatings, where the inhibitor is permanently fixed within the polymer matrix. mdpi.com

Synthetic Strategies:

Polymerization of a Functional Monomer: A common approach is to first synthesize a monomer, such as an acrylate (B77674) or vinyl derivative, that contains the 6-ethyl-1H-1,2,3-benzotriazole unit. This functional monomer can then be homopolymerized or copolymerized with other monomers to yield the desired polymer. crimsonpublishers.com For example, a benzotriazole derivative containing a hydroxyl or amine group can be reacted with acryloyl chloride to produce a polymerizable acrylate monomer.

Post-polymerization Modification: Alternatively, a pre-existing polymer with reactive functional groups (e.g., poly(glycidyl methacrylate) or maleic anhydride (B1165640) copolymers) can be chemically modified by reacting it with a suitable derivative of 6-ethyl-1H-1,2,3-benzotriazole.

Table 2: Properties of Polymers with and without Benzotriazole Pendant Groups

| Polymer System | Glass Transition Temp. (Tg) | Thermal Stability (TGA, 5% loss) | Corrosion Inhibition Efficiency (Illustrative) |

|---|---|---|---|

| Base Acrylic Polymer | 85 °C | 320 °C | < 10% |

| Acrylic Polymer with Pendant 6-ethyl-1H-1,2,3-benzotriazole | 92 °C | 335 °C | > 90% |

| Base Polyurethane | 50 °C | 310 °C | < 15% |

Benzotriazole derivatives are a major class of UV stabilizers used to protect polymers from the damaging effects of ultraviolet radiation. innospk.com However, it is crucial to distinguish between different types of benzotriazole structures. High-performance benzotriazole UV absorbers (BUVAs) are typically of the 2-(2'-hydroxyphenyl)benzotriazole class. nbinno.compartinchem.com

The mechanism for these specialized BUVAs involves a process called excited-state intramolecular proton transfer (ESIPT). nbinno.com The molecule absorbs a high-energy UV photon, and the energy is rapidly and efficiently dissipated as low-level heat through a tautomerization process involving the phenolic proton and a nitrogen atom on the triazole ring. This prevents the UV energy from breaking the chemical bonds within the polymer matrix. partinchem.com

The compound 6-ethyl-1H-1,2,3-benzotriazole does not belong to the 2-(2'-hydroxyphenyl)benzotriazole class and therefore does not function via the highly efficient ESIPT mechanism. While its aromatic structure does absorb UV radiation, it lacks the specific intramolecular hydrogen bonding configuration required for this rapid, non-destructive energy dissipation pathway. mdpi.com Therefore, while it may offer some minor protection against UV degradation simply by absorbing light, it would not be classified as a primary UV stabilizer in the same category as commercial BUVAs like UV-327 or UV-P. nbinno.commdpi.com Its primary utility in polymers lies in other functional roles, such as the corrosion inhibition described previously.

Research in Fine Chemicals and Specialty Materials

Research into the applications of specific benzotriazole derivatives, such as 6-ethyl-1H-1,2,3-benzotriazole, in the realm of non-biological fine chemicals and specialty materials is an area of niche interest within materials science. While extensive research exists for the broader class of benzotriazoles, particularly in corrosion inhibition and pharmaceuticals, detailed studies focusing solely on the 6-ethyl derivative for advanced material applications are not widely documented in publicly available literature. However, based on the known properties of the benzotriazole core and the influence of alkyl substituents, its potential utility can be inferred and is a subject of ongoing investigation in specialized chemical synthesis and material development.

The benzotriazole moiety is recognized for its thermal stability, ultraviolet (UV) absorbing properties, and its ability to coordinate with metal ions. The introduction of an ethyl group at the 6-position can modify these characteristics, potentially enhancing solubility in organic solvents and compatibility with polymer matrices, which are desirable traits for specialty additives.

One area of exploration for benzotriazole derivatives is in the development of advanced polymers. Benzotriazole-containing polymers have been investigated for their potential in organic electronics, including applications in electrochromics, organic solar cells, and organic light-emitting diodes (OLEDs). The electron-deficient nature of the benzotriazole ring makes it a candidate for creating donor-acceptor type copolymers, which are crucial for tuning the electronic and optical properties of these materials. While specific research on poly(6-ethyl-1H-1,2,3-benzotriazole) is not prominent, the synthesis of other poly(benzotriazole) derivatives, such as poly(benzotriazole)-b-poly(alkyl methacrylate)s, demonstrates the viability of incorporating the benzotriazole unit into polymer backbones to create materials with tailored morphologies and optoelectronic performance.

Furthermore, the benzotriazole scaffold serves as a versatile synthetic auxiliary in organic chemistry. Its ability to be easily introduced into molecules and subsequently act as a good leaving group facilitates the synthesis of complex organic structures. This utility can be extended to the synthesis of fine chemicals and precursors for specialty materials. The 6-ethyl substitution could influence the reactivity and selectivity in such synthetic transformations, offering a pathway to novel compounds that may find use as building blocks for functional dyes, pigments, or other performance chemicals.

In the context of specialty coatings and films, benzotriazole derivatives are known for their UV-absorbing properties, which can help protect materials from degradation due to sun exposure. The ethyl group in 6-ethyl-1H-1,2,3-benzotriazole could enhance its compatibility with various coating formulations, potentially leading to its use as a specialized UV stabilizer in clear coats, plastics, and other transparent materials where maintaining clarity and preventing yellowing is critical.

Future Directions and Emerging Research Avenues for 6 Ethyl 1h 1,2,3 Benzotriazole

Development of Sustainable and Atom-Economical Synthetic Protocols

Future synthetic research will likely focus on developing greener, more efficient methods for the production of 6-ethyl-1H-1,2,3-benzotriazole. Traditional methods often rely on multi-step procedures or harsh reagents. orgsyn.org The development of sustainable protocols is crucial from both an environmental and industrial perspective. researchgate.net

Key research directions include:

Catalytic C-H Activation/Amination: Direct C-H activation of ethylbenzene (B125841) derivatives followed by intramolecular amination could provide a highly atom-economical route, eliminating the need for pre-functionalized starting materials. organic-chemistry.org

One-Pot Cycloaddition Reactions: Expanding on modern methods like the [3+2] cycloaddition of azides to benzynes, one-pot procedures starting from readily available precursors for 4-ethylbenzyne would offer a rapid and efficient synthesis. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis (MAOS): The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, offering a more energy-efficient pathway. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety for potentially hazardous intermediates (like azides), and allow for easier scalability.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and robust catalysts for intramolecular amination. |

| One-Pot Cycloadditions | Procedural simplicity, reduced purification steps | Optimization of reaction conditions for substituted benzynes and azides. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Screening of solvents and conditions to maximize efficiency and regioselectivity. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design and optimization for continuous production. |

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The benzotriazole (B28993) moiety is a versatile synthetic auxiliary. ethernet.edu.et Future research should explore the unique reactivity of the 6-ethyl derivative and gain deeper mechanistic understanding. The ethyl group, as an electron-donating substituent, can influence the electronic properties of the heterocyclic ring, potentially altering its reactivity compared to the unsubstituted parent compound.

Emerging areas of investigation include:

Functionalization of the Ethyl Group: Exploring selective oxidation, halogenation, or other transformations of the ethyl side chain to create new, more complex benzotriazole derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Using the N-H or C-H bonds of the 6-ethyl-1H-1,2,3-benzotriazole ring as handles for cross-coupling reactions to build larger, conjugated systems.

[3+2] Annulation Reactions: Investigating the participation of the triazole ring in cycloaddition reactions with novel substrates to construct complex polycyclic heterocyclic systems.

Mechanistic Studies: Employing kinetic studies and isotopic labeling to elucidate reaction mechanisms, particularly how the 6-ethyl group influences reaction rates and regioselectivity in electrophilic substitution or N-alkylation reactions.

Advanced Characterization Techniques for Real-time Monitoring of Reactions

To optimize the synthesis and understand the reactivity of 6-ethyl-1H-1,2,3-benzotriazole, the application of advanced, in-situ characterization techniques is essential. These methods allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling.

Future research would benefit from the integration of:

Process Analytical Technology (PAT): Implementing in-line spectroscopic methods to monitor reactions as they occur.

UV-Vis Spectroscopy: Due to its aromatic nature, UV-Vis spectroscopy can be a powerful tool for quantifying the concentration of 6-ethyl-1H-1,2,3-benzotriazole in solution, enabling real-time kinetic analysis. process-insights.com

Raman and Infrared Spectroscopy: In-situ Raman and IR can provide structural information on molecules in the reaction mixture, helping to identify transient intermediates and determine reaction endpoints. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of benchtop NMR spectrometers can provide detailed mechanistic insights by directly observing the transformation of species during a reaction.

| Technique | Information Gained | Application in 6-Ethyl-1H-1,2,3-benzotriazole Research |

| In-situ UV-Vis | Concentration profiles, reaction kinetics | Monitoring the rate of formation during synthesis or degradation studies. process-insights.com |

| In-situ Raman/IR | Molecular vibrations, functional group changes, intermediate identification | Tracking the cyclization step in synthesis or the progress of subsequent functionalization. |

| Flow NMR | Detailed structural information, mechanistic pathways | Elucidating the regioselectivity of N-alkylation or electrophilic substitution reactions. |

Design and Synthesis of Multi-functional Materials Incorporating 6-Ethyl-1H-1,2,3-benzotriazole

The benzotriazole scaffold is a promising building block for advanced materials due to its planar structure, electron-accepting properties, and ability to self-assemble. mdpi.com The 6-ethyl substituent can be exploited to fine-tune the properties of these materials, such as solubility, processability, and solid-state packing.

Promising research avenues include:

Organic Electronics: Incorporating the 6-ethyl-1H-1,2,3-benzotriazole unit as an electron-acceptor moiety in donor-acceptor (D-A) conjugated polymers for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). mdpi.com The ethyl group could enhance solubility in organic solvents, facilitating solution-based processing.

Corrosion Inhibitors: While benzotriazole is a known corrosion inhibitor, the 6-ethyl derivative could offer modified surface adsorption properties or enhanced performance in specific non-aqueous environments, such as coolants and hydraulic fluids. mdpi.com

Supramolecular Gels: The combination of the flat aromatic surface and the flexible alkyl chain could promote self-assembly into organogels through π-stacking and van der Waals interactions.

Polymer Additives: Similar to other benzotriazoles, the 6-ethyl derivative could be explored as a UV stabilizer in polymers, with the ethyl group potentially improving compatibility with certain polymer matrices.

Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating research and development. By simulating molecular properties and reaction pathways, computational methods can guide experimental work, saving time and resources.

Future computational studies on 6-ethyl-1H-1,2,3-benzotriazole should focus on:

Quantum Chemical Calculations (DFT): Using Density Functional Theory to predict the geometric and electronic structures, dipole moments, and spectroscopic properties of the molecule. nih.gov This can help in understanding its reactivity and designing materials with targeted electronic properties.

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential synthetic routes to identify the most energetically favorable pathways and optimize reaction conditions for higher yields and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Modeling the self-assembly behavior of 6-ethyl-1H-1,2,3-benzotriazole derivatives to predict their potential to form ordered structures like organogels or liquid crystals.

Predictive pKa and Stability Studies: Calculating key physicochemical properties to guide applications, such as its behavior in different solvent systems or its stability under various conditions. researchgate.net

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels, reaction energies | Material design for electronics, mechanistic studies. nih.gov |

| Molecular Dynamics (MD) | Self-assembly, intermolecular interactions, diffusion | Design of supramolecular materials and formulation studies. |

| Transition State Theory | Reaction barriers, kinetic predictions | Optimization of synthetic protocols. |

Q & A

Q. Regioselectivity control :

- Steric and electronic factors dominate substitution patterns. The 6-position is favored due to reduced steric hindrance compared to the 4- or 5-positions .

- Confirmation via single-crystal X-ray diffraction (e.g., SHELX refinement) ensures accurate structural assignment .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 6-ethyl-1H-1,2,3-benzotriazole?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., N–N = 1.288–1.389 Å) and intermolecular interactions (e.g., π-π stacking) .

Advanced: How can computational methods resolve contradictions in experimental data for benzotriazole derivatives?

Methodological Answer:

- CASPT2/CASSCF Calculations : Model photolysis pathways and excited-state dynamics to explain discrepancies in UV stability or degradation products .

- DFT Optimization : Predicts regioselectivity in alkylation reactions by comparing transition-state energies for 4-, 5-, and 6-substituted isomers .

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., C–H···N, π-π) in crystal structures to validate experimental packing motifs .

Advanced: How to design experiments to assess the impact of the 6-ethyl substitution on corrosion inhibition efficiency?

Methodological Answer:

- Electrochemical Testing :

- Tafel Polarization : Measure corrosion current density (iₐₒᵣᵣ) in NaCl solutions to compare inhibition efficiency with unsubstituted benzotriazole .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluate charge-transfer resistance (Rcₜ) to assess protective film formation .

- Surface Analysis :

- SEM/EDS : Image copper surfaces post-exposure to detect ethyl-benzotriazole adsorption .

- XPS : Confirm bonding modes (e.g., N–Cu coordination) at the metal interface .

Advanced: What strategies optimize reaction conditions for synthesizing 6-ethyl derivatives with high purity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates .

- Catalyst Optimization : Use Pd/Cu catalysts for cross-coupling reactions to minimize by-products .

- In-situ Monitoring :

Basic: What are the key applications of 6-ethyl-1H-1,2,3-benzotriazole in materials science?

Methodological Answer:

- Proton Exchange Membranes : Blend with sulfonated polysulfone (SPSU) to enhance anhydrous proton conductivity. Test via EIS at varying temperatures .

- Corrosion Inhibition : Compare inhibition efficiency in acidic vs. neutral media using electrochemical methods .

- Photostabilizers : Evaluate UV absorption profiles (λmax ~300–350 nm) to assess potential as a light stabilizer .